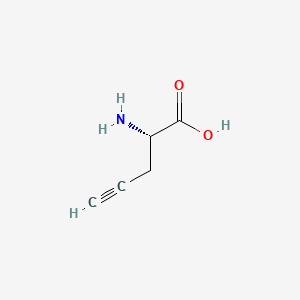
L-丙炔基甘氨酸
描述
L-Propargylglycine is a non-proteinogenic L-alpha-amino acid. It is an L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl group . It’s used as an affinity labeling reagent for gamma-cystathionase and other enzymes .
Synthesis Analysis
L-Propargylglycine has been used in the synthesis of propargyl derivatives, which are used as synthetic intermediates and building blocks . A protocol for the total synthesis of (–)-epiquinamide involving the L-proline-catalyzed one-pot sequential α-amination/propargylation of aldehyde 1 (R = H) was established .Molecular Structure Analysis
The molecular formula of L-Propargylglycine is C5H7NO2 . Its average mass is 113.115 Da and its monoisotopic mass is 113.047676 Da .Physical And Chemical Properties Analysis
L-Propargylglycine has a density of 1.2±0.1 g/cm3, a boiling point of 272.1±35.0 °C at 760 mmHg, and a flash point of 118.3±25.9 °C . It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .科学研究应用
-
Inhibition of Cystathionine γ-Lyase (CSE)
- Scientific Field : Biochemistry
- Application Summary : L-Propargylglycine (PAG) is widely used as a selective inhibitor to investigate the biological functions of cystathionine γ-lyase (CSE), which catalyzes the formation of reactive sulfur species (RSS) . CSE produces hydrogen sulfide (H2S) during the metabolism of cysteine, and also generates cysteine persulfide (CysSSH) from cystine as a substrate .
- Methods of Application : PAG is used to inhibit CSE in various experimental setups, including in vitro enzymatic assays and in vivo studies in living cells .
- Results or Outcomes : The inhibition of CSE by PAG helps to elucidate the role of H2S and other RSS in various biological processes, such as vasodilation, inflammation, angiogenesis, and redox regulation .
-
Synthesis of Propargyl Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The propargyl group in L-Propargylglycine is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
- Methods of Application : The propargyl group can be introduced into various substrates through propargylation reactions, which can serve as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
- Results or Outcomes : The use of propargyl derivatives like L-Propargylglycine has led to remarkable progress in the synthesis and functionalization of more complex building blocks and intermediates .
-
Peptide Synthesis
- Scientific Field : Biochemistry
- Application Summary : L-Propargylglycine is used in peptide synthesis. Peptides containing this amino acid can be tritiated to high specific radioactivity .
- Methods of Application : L-Propargylglycine is incorporated into peptides during the peptide synthesis process .
- Results or Outcomes : The incorporation of L-Propargylglycine into peptides allows for the production of peptides with high specific radioactivity .
-
Affinity Labeling Reagent
- Scientific Field : Biochemistry
- Application Summary : L-Propargylglycine is used as an affinity labeling reagent for γ-cystathionase and other enzymes .
- Methods of Application : L-Propargylglycine is used to label γ-cystathionase and other enzymes in biochemical experiments .
- Results or Outcomes : The use of L-Propargylglycine as an affinity labeling reagent helps to study the structure and function of γ-cystathionase and other enzymes .
-
Inhibition of Hydrogen Sulfide Synthesis
- Scientific Field : Biochemistry
- Application Summary : L-Propargylglycine is a specific inhibitor of H2S synthase of cystathionine-γ-lyase (CSE), and it may be used to study the role of H2S in regulation of biological processes .
- Methods of Application : L-Propargylglycine is used in biochemical experiments to inhibit the synthesis of hydrogen sulfide .
- Results or Outcomes : The use of L-Propargylglycine helps in understanding the role of hydrogen sulfide in various biological processes .
-
Synthesis of Complex Building Blocks and Intermediates
- Scientific Field : Organic Chemistry
- Application Summary : L-Propargylglycine can be used in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
- Methods of Application : L-Propargylglycine is used in various synthetic pathways to create complex structures .
- Results or Outcomes : The use of L-Propargylglycine has led to remarkable progress in the synthesis of propargylation agents and their application .
安全和危害
属性
IUPAC Name |
(2S)-2-aminopent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941728 | |
| Record name | 2-Aminopent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Propargylglycine | |
CAS RN |
23235-01-0, 198774-27-5 | |
| Record name | L-Propargylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-aminopent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYLGLYCINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



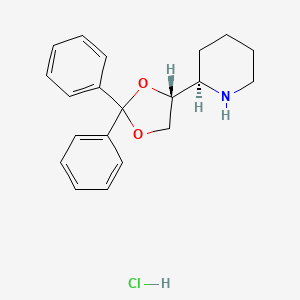
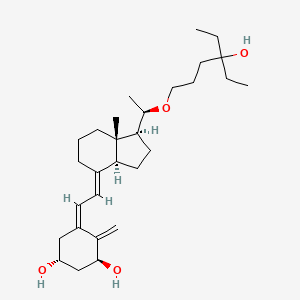
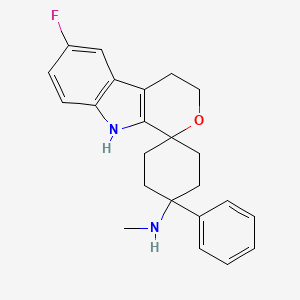
![Phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt](/img/structure/B1675195.png)
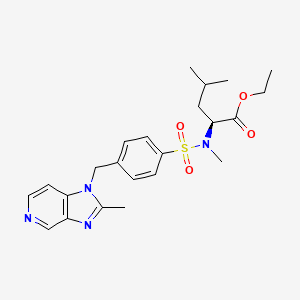
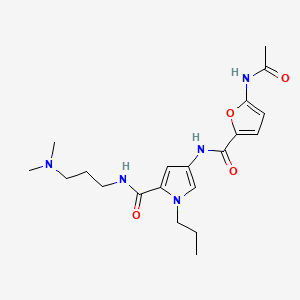
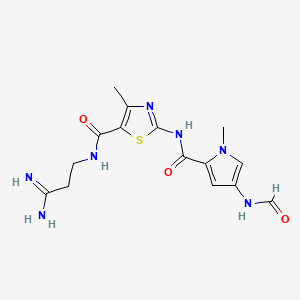
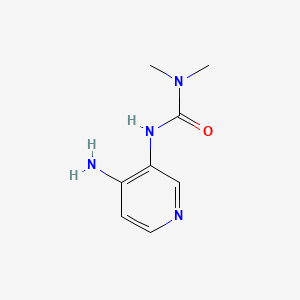
![4-[(2E)-3-phenylprop-2-en-1-yl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide](/img/structure/B1675203.png)
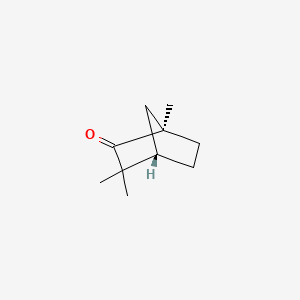
![6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one](/img/structure/B1675209.png)
![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)
![3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane](/img/structure/B1675211.png)
![3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol](/img/structure/B1675212.png)